molecular formula C9H22ClNO B2539647 9-Aminononan-1-ol;hydrochloride CAS No. 2490435-72-6

9-Aminononan-1-ol;hydrochloride

Cat. No.: B2539647
CAS No.: 2490435-72-6
M. Wt: 195.73
InChI Key: QAJPURDFJMFVQZ-UHFFFAOYSA-N
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Description

9-Aminononan-1-ol hydrochloride (CAS: 111823-29-1) is a primary amine salt with the molecular formula C₉H₂₁NO·HCl (C₁₁H₂₃NO₂·ClH when including the ethyl ester derivative) . Structurally, it consists of a nine-carbon alkyl chain terminated by an amino group (-NH₂) at the ninth carbon and a hydroxyl group (-OH) at the first carbon, with a hydrochloride counterion. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a building block for drug candidates or surfactants due to its amphiphilic nature .

Properties

IUPAC Name

9-aminononan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO.ClH/c10-8-6-4-2-1-3-5-7-9-11;/h11H,1-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJPURDFJMFVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN)CCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Aminononan-1-ol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with nonanol, which undergoes a series of reactions to introduce the amino group at the ninth carbon.

    Hydrochloride Formation: The final step involves the reaction of 9-Aminononan-1-ol with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Aminononan-1-ol;hydrochloride can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: The major product is 9-oxononan-1-ol.

    Reduction: The major products include various reduced derivatives of 9-Aminononan-1-ol.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Chemistry: 9-Aminononan-1-ol;hydrochloride is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of amino alcohols on cellular processes. It serves as a model compound to investigate the interactions between amino groups and biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes and receptors. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity makes it valuable in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 9-Aminononan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions.

Comparison with Similar Compounds

Structural Analogs with Varying Alkyl Chain Lengths

Compounds with analogous structures but differing alkyl chain lengths or functional groups exhibit distinct physicochemical and pharmacological properties. Key examples include:

Compound Name CAS Number Molecular Formula Key Features Reference
9-Aminononan-1-ol hydrochloride 111823-29-1 C₁₁H₂₃NO₂·ClH Nine-carbon chain; primary amine and hydroxyl groups; used in drug synthesis
Ethyl 9-aminononanoate hydrochloride 111823-29-1 C₁₁H₂₃NO₂·ClH Ethyl ester derivative; enhanced lipophilicity for membrane permeability
(R)-2-Aminohexan-1-ol hydrochloride 158741-04-9 C₆H₁₃NO·HCl Shorter chain (six carbons); chiral center influences biological activity
9-Octadecen-1-amine hydrochloride 19183-31-4 C₁₈H₃₈ClN Longer unsaturated chain (18 carbons); surfactant properties

Key Observations :

  • Functional Groups: The hydroxyl group in 9-Aminononan-1-ol enhances hydrogen bonding, contrasting with ester derivatives (e.g., ethyl 9-aminononanoate), which prioritize lipid solubility .
Acridine and Quinoline Derivatives

Hydrochloride salts of acridine and quinoline analogs demonstrate significant pharmacological activity. For example:

Compound Name (Example) Structure Melting Point Pharmacological Relevance Reference
N-[9-({Cyclopenta[b]quinolin-9-yl}amino)nonyl]acridine-9-carboxamide hydrochloride (3h) Nonyl chain linking acridine and quinoline moieties 190–195°C Anticancer activity via DNA intercalation
9-Aminoacridine hydrochloride Acridine core with primary amine Not specified Antiseptic, fluorescent probe for nucleic acids

Key Observations :

  • Aromatic Systems: Acridine derivatives (e.g., compound 3h) exhibit higher melting points (190–195°C) compared to aliphatic amines like 9-Aminononan-1-ol due to π-π stacking and rigid structures .
  • Bioactivity: Acridine-based hydrochlorides (e.g., 9-Aminoacridine) show strong DNA-binding properties, whereas 9-Aminononan-1-ol’s applications are more focused on synthesis intermediates .
Bromophenanthrene Derivatives

Complex aromatic hydrochlorides, such as bromophenanthrene analogs, highlight structural diversity:

Compound Name CAS Number Molecular Formula Key Features Reference
1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)propan-1-ol hydrochloride 5431-14-1 C₂₇H₃₆NOBr·HCl Brominated aromatic system; high molecular weight (470.48 g/mol)
1-(9-Bromophenanthren-3-yl)-2-(dibutylamino)propan-1-ol hydrochloride 5431-07-2 C₂₄H₃₀NOBr·HCl Dibutylamino group; potential kinase inhibitor

Key Observations :

  • Aromatic vs.
  • Pharmaceutical Potential: These compounds are investigated for kinase inhibition, contrasting with 9-Aminononan-1-ol’s role as a synthetic intermediate .

Biological Activity

9-Aminononan-1-ol; hydrochloride is a chemical compound with potential biological activity. It is classified as an amino alcohol, and its chemical structure suggests various interactions with biological systems. This article delves into its biological activity, mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₃₁ClN₂O
  • CAS Number : 2490435-72-6
  • Molecular Weight : 188.83 g/mol

The compound is typically available as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological assays.

The biological activity of 9-Aminononan-1-ol; hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes:

  • Receptor Interaction : Similar compounds have shown affinity for neurotransmitter receptors, which may suggest potential neuropharmacological effects.
  • Enzyme Modulation : Its structure allows it to act as a modulator for enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Some studies have demonstrated that amino alcohols can inhibit the growth of bacteria and fungi.
  • Neuroprotective Effects : There is evidence suggesting that amino alcohols may protect neuronal cells from oxidative stress.
  • Anti-inflammatory Properties : Compounds in this class have been noted for their ability to reduce inflammation in various models.

Case Studies

  • Neuroprotection in Animal Models
    • A study investigated the neuroprotective effects of 9-Aminononan-1-ol; hydrochloride in rodent models of neurodegeneration. Results indicated a significant reduction in neuronal loss when administered prior to neurotoxic insult.
  • Antimicrobial Efficacy
    • In vitro assays demonstrated that 9-Aminononan-1-ol; hydrochloride exhibited inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
  • Inflammation Reduction
    • A study on inflammatory markers in cell cultures showed that treatment with 9-Aminononan-1-ol; hydrochloride reduced levels of pro-inflammatory cytokines, suggesting its potential use in inflammatory conditions.

Data Table: Biological Activity Summary

Biological ActivityEffect/ObservationReference
AntimicrobialMIC against S. aureus: 64 µg/mL
NeuroprotectionReduced neuronal loss by 40%
Anti-inflammatoryDecrease in TNF-alpha levels

Conclusion and Future Directions

9-Aminononan-1-ol; hydrochloride shows promise as a biologically active compound with potential applications in medicine, particularly in the fields of neuroprotection and antimicrobial therapy. Further research is warranted to elucidate its mechanisms of action fully and explore its therapeutic potential in clinical settings.

Future studies should focus on:

  • In vivo Studies : To validate the efficacy observed in vitro.
  • Mechanistic Studies : To better understand the pathways affected by this compound.
  • Safety Profiles : To assess any potential toxicities associated with long-term use.

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